ethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate
Overview
Description
Ethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate is a chemical compound that is part of a broader class of organic compounds known as indenes. These compounds contain a structure similar to indene, which is a polycyclic hydrocarbon with a specific arrangement of carbon atoms. The compound of interest includes additional functional groups such as an ester (carboxylate) and a ketone (1-oxo), which significantly influence its reactivity and physical properties.
Synthesis Analysis
The synthesis of compounds related to this compound often involves multi-step chemical reactions that may include cyclization, esterification, and functional group transformations. For example, ethyl naphth[2,3-f]isoindole-1-carboxylate was prepared from a norbornadiene derivative through a cheletropic reaction, which is a type of pericyclic reaction involving the addition of a singlet diatomic molecule to a double bond . Similarly, the preparation of ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylate involved a sequence of reactions including reduction, deprotonation, methylation, and selenation .
Molecular Structure Analysis
The molecular structure of compounds in this family can be complex, with multiple stereocenters and potential for tautomerism. For instance, the compound ethyl 5-oxo-2-phenyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrrole-3-carboxylate exists as a tautomeric hydrazone mixture and as a mixture of E and Z isomers, which was confirmed by NMR spectroscopy and DFT calculations . The structure of ethyl 5-oxo-1a,2,5,5a,6,6a-hexahydro-2,6-methano-2aH-indeno-[5,6-b]oxirene-2a-carboxylate was characterized by X-ray crystallography, revealing the influence of the ester group orientation on the polycyclic skeleton .
Chemical Reactions Analysis
The chemical reactivity of these compounds is influenced by the presence of functional groups such as esters, ketones, and others. For example, ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate undergoes selective cyclocondensation with 1,3-dicarbonyl compounds to form pyrazolo[3,4-b]pyridin-3-ones . The photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate in amines and alcohols suggests competing pathways involving photoisomerisation to a ketene and loss of carbon dioxide to form a singlet imino-carbene .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are determined by their molecular structure. The presence of an ester group typically increases the compound's polarity and may affect its solubility in organic solvents. The ketone functionality can participate in various chemical reactions, such as reductions and nucleophilic additions. The photolysis study of a related compound in different solvents indicates that the reaction pathway and products can vary depending on the solvent, which is a reflection of the compound's chemical behavior in different environments .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
ethyl 3-oxo-1,2-dihydroindene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-2-15-12(14)10-7-8-5-3-4-6-9(8)11(10)13/h3-6,10H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRUSDTXUTKVYLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2=CC=CC=C2C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50448054 | |
Record name | ethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50448054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6742-25-2 | |
Record name | ethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50448054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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